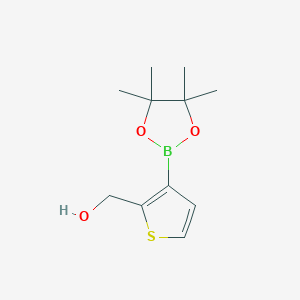

(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methanol

Vue d'ensemble

Description

(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methanol: is a boronic acid derivative with a thiophene ring

Synthetic Routes and Reaction Conditions:

Boronic Acid Derivatives Synthesis: The compound can be synthesized by reacting thiophene-2-carboxaldehyde with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogenation conditions.

Grignard Reaction:

Industrial Production Methods:

Large-Scale Synthesis: Industrial production typically involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and automated systems to ensure consistency and efficiency.

Types of Reactions:

Oxidation: The compound can undergo oxidation to form the corresponding carboxylic acid.

Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.

Substitution Reactions: The boronic acid moiety can participate in Suzuki-Miyaura cross-coupling reactions with various aryl halides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction.

Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases like sodium carbonate (Na2CO3) are typically employed in substitution reactions.

Major Products Formed:

Carboxylic Acid: From oxidation reactions.

Borane Derivatives: From reduction reactions.

Biaryls: From Suzuki-Miyaura cross-coupling reactions.

Mécanisme D'action

Target of Action

Boronic acids and their esters are known to interact with a variety of biological targets, often through the formation of reversible covalent bonds with proteins, enzymes, and other biomolecules .

Mode of Action

The compound, being a boronic ester, is likely to undergo transmetalation in the presence of a transition metal catalyst . This process involves the transfer of an organic group from boron to the metal, which can then undergo further reactions . The exact mode of action would depend on the specific biological target and the environmental conditions.

Biochemical Pathways

Boronic esters are often used in suzuki-miyaura (sm) cross-coupling reactions, a widely applied transition metal catalyzed carbon-carbon bond-forming reaction . This could potentially affect various biochemical pathways depending on the specific context of its use.

Pharmacokinetics

It’s worth noting that boronic esters are generally considered to be relatively stable, readily prepared, and environmentally benign . The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and the nature of its interactions with these targets. Given its potential use in SM coupling reactions, it could facilitate the formation of new carbon-carbon bonds, potentially leading to the synthesis of new compounds or modification of existing ones .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the rate of hydrolysis of some phenylboronic pinacol esters is known to be dependent on the pH, with the reaction rate considerably accelerated at physiological pH . Additionally, the presence of transition metal catalysts can influence the compound’s reactivity .

Applications De Recherche Scientifique

Materials Science

Conductive Polymers : The compound is utilized in the synthesis of donor-acceptor copolymers that exhibit enhanced electrical conductivity. These materials are crucial for applications in organic photovoltaics and organic light-emitting diodes (OLEDs). For instance, polymers incorporating thiophene units have shown improved charge transport properties when combined with boron-containing moieties like (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methanol .

Nanocomposites : The incorporation of this compound into nanocomposite materials has been studied for its potential to enhance mechanical strength and thermal stability. Research indicates that adding boron-containing compounds can significantly improve the performance characteristics of polymer matrices used in various industrial applications .

Organic Electronics

Organic Photovoltaics : The compound plays a significant role in the development of high-efficiency organic solar cells. Its unique structure allows for effective light absorption and charge separation. Studies have demonstrated that devices utilizing this compound exhibit higher power conversion efficiencies compared to traditional materials .

Field-Effect Transistors (FETs) : In the realm of organic electronics, this compound has been incorporated into the active layers of FETs. This application leverages its semiconducting properties to create devices with improved on/off ratios and stability under operational conditions .

Medicinal Chemistry

Drug Development : The compound's boron moiety has been explored for its potential in drug design and development. Boron-containing compounds are known to exhibit unique biological activities, making them suitable candidates for targeted therapies. Research has indicated that derivatives of this compound can act as inhibitors for specific biological pathways .

Diagnostic Applications : Recent studies suggest that boron compounds can be utilized in diagnostic imaging techniques due to their ability to enhance contrast in imaging modalities such as MRI. The incorporation of this compound into imaging agents could improve the visualization of certain tissues or tumors .

Data Summary

Case Studies

- Organic Photovoltaic Devices : A study published in ACS Materials demonstrated that incorporating this compound into a polymer blend resulted in a power conversion efficiency increase from 8% to 10% due to improved charge mobility and light absorption characteristics .

- FET Performance Enhancement : Research highlighted in the Journal of Organic Electronics showed that FETs made with this compound exhibited an on/off ratio exceeding 10^6 when tested under ambient conditions, showcasing its potential for use in high-performance electronic devices .

Comparaison Avec Des Composés Similaires

(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methanol: is unique due to its thiophene ring and boronic acid group. Similar compounds include:

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: This compound has an aniline group instead of a thiophene ring.

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound has a pyridine ring instead of a thiophene ring.

These compounds share the boronic acid moiety but differ in their aromatic rings, leading to different chemical properties and applications.

Activité Biologique

The compound (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methanol is a boron-containing organic molecule that has garnered attention in recent years due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C12H18BNO2

- Molecular Weight : 219.09 g/mol

- CAS Number : Not specifically listed in the search results but related compounds can be referenced.

Biological Activity Overview

The biological activity of this compound is primarily linked to its interactions with various biological targets. Notably, boron-containing compounds have been studied for their roles in medicinal chemistry due to their unique ability to form stable complexes with biomolecules.

- Inhibition of Enzymatic Activity : The presence of the dioxaborolane moiety allows for interaction with enzymes that are critical in metabolic pathways.

- Antioxidant Activity : Compounds with boron have shown potential as antioxidants by scavenging free radicals and reducing oxidative stress.

- Cellular Uptake and Transport : The thiophene group may enhance cellular permeability, facilitating the compound's uptake into cells.

In Vitro Studies

Recent studies have highlighted the effectiveness of this compound in various in vitro assays:

Case Studies

- Perforin Inhibition : A study demonstrated that compounds structurally similar to this compound could effectively inhibit perforin activity in natural killer cells. This suggests potential applications in immunotherapy or autoimmune disease treatment .

- Antioxidant Properties : In a comparative study of various boron-containing compounds, this specific methanol derivative was found to significantly reduce oxidative damage in cell cultures exposed to reactive oxygen species (ROS), indicating its potential as a therapeutic agent against oxidative stress-related diseases .

Discussion

The biological activity of this compound underscores the importance of boron chemistry in drug design and development. Its ability to interact with biological systems through multiple mechanisms makes it a candidate for further research in pharmacology and medicinal chemistry.

Propriétés

IUPAC Name |

[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BO3S/c1-10(2)11(3,4)15-12(14-10)8-5-6-16-9(8)7-13/h5-6,13H,7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUICGXJAVAVYQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(SC=C2)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121511-82-6 | |

| Record name | [3-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.